molecular formula C13H23NO5 B14343308 Cyclohexanecarboxylic acid, 4-(aminomethyl)-, 1-((ethoxycarbonyl)oxy)ethyl ester, trans- CAS No. 104418-78-2

Cyclohexanecarboxylic acid, 4-(aminomethyl)-, 1-((ethoxycarbonyl)oxy)ethyl ester, trans-

Cat. No.: B14343308
CAS No.: 104418-78-2
M. Wt: 273.33 g/mol
InChI Key: IFIYQIUIDPBJEG-UHFFFAOYSA-N
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Description

Cyclohexanecarboxylic acid, 4-(aminomethyl)-, 1-((ethoxycarbonyl)oxy)ethyl ester, trans- is a complex organic compound with significant applications in various fields. This compound is known for its unique structure, which includes a cyclohexane ring, a carboxylic acid group, an aminomethyl group, and an ethoxycarbonyl ester group. The trans- configuration indicates the specific spatial arrangement of these groups around the cyclohexane ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclohexanecarboxylic acid, 4-(aminomethyl)-, 1-((ethoxycarbonyl)oxy)ethyl ester, trans- typically involves multiple steps. One common method includes the hydrogenation of benzoic acid to produce cyclohexanecarboxylic acid The final step involves esterification with ethyl chloroformate under controlled conditions to yield the desired ester .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors for hydrogenation and large-scale esterification units. The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Cyclohexanecarboxylic acid, 4-(aminomethyl)-, 1-((ethoxycarbonyl)oxy)ethyl ester, trans- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of Cyclohexanecarboxylic acid, 4-(aminomethyl)-, 1-((ethoxycarbonyl)oxy)ethyl ester, trans- involves its interaction with specific molecular targets. In biological systems, it can inhibit plasmin-induced fibrinolysis by binding to lysine-binding sites on plasminogen . This interaction prevents the conversion of plasminogen to plasmin, thereby reducing fibrinolysis and promoting clot stability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cyclohexanecarboxylic acid, 4-(aminomethyl)-, 1-((ethoxycarbonyl)oxy)ethyl ester, trans- is unique due to its specific ester group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specialized applications in organic synthesis and medicinal chemistry .

Properties

CAS No.

104418-78-2

Molecular Formula

C13H23NO5

Molecular Weight

273.33 g/mol

IUPAC Name

1-ethoxycarbonyloxyethyl 4-(aminomethyl)cyclohexane-1-carboxylate

InChI

InChI=1S/C13H23NO5/c1-3-17-13(16)19-9(2)18-12(15)11-6-4-10(8-14)5-7-11/h9-11H,3-8,14H2,1-2H3

InChI Key

IFIYQIUIDPBJEG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)OC(C)OC(=O)C1CCC(CC1)CN

Origin of Product

United States

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